molecular formula C10H11N B13519373 (8aR)-1H,3H,8H,8aH-azirino[1,2-b]isoquinoline

(8aR)-1H,3H,8H,8aH-azirino[1,2-b]isoquinoline

Cat. No.: B13519373
M. Wt: 145.20 g/mol
InChI Key: HWXLNBLDZNGYNK-NFJWQWPMSA-N
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Description

(8aR)-1H,3H,8H,8aH-azirino[1,2-b]isoquinoline is a complex organic compound that belongs to the class of aziridines fused with isoquinoline. This compound is characterized by its unique three-membered aziridine ring fused to an isoquinoline structure, which imparts distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8aR)-1H,3H,8H,8aH-azirino[1,2-b]isoquinoline typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization process. The scalability of the synthesis is crucial for industrial applications, requiring robust and reproducible methods.

Chemical Reactions Analysis

Types of Reactions

(8aR)-1H,3H,8H,8aH-azirino[1,2-b]isoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

(8aR)-1H,3H,8H,8aH-azirino[1,2-b]isoquinoline has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (8aR)-1H,3H,8H,8aH-azirino[1,2-b]isoquinoline involves its interaction with specific molecular targets. The aziridine ring is highly reactive, allowing it to form covalent bonds with nucleophilic sites in biological molecules. This reactivity can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    Aziridine: A simpler analog with a three-membered ring, lacking the isoquinoline structure.

    Isoquinoline: The parent compound without the aziridine ring.

    Azirino[1,2-a]pyridine: A related compound with a pyridine ring instead of isoquinoline.

Uniqueness

(8aR)-1H,3H,8H,8aH-azirino[1,2-b]isoquinoline is unique due to its fused ring structure, combining the reactivity of aziridines with the aromatic stability of isoquinoline

Properties

Molecular Formula

C10H11N

Molecular Weight

145.20 g/mol

IUPAC Name

(8aR)-1,3,8,8a-tetrahydroazirino[1,2-b]isoquinoline

InChI

InChI=1S/C10H11N/c1-2-4-9-6-11-7-10(11)5-8(9)3-1/h1-4,10H,5-7H2/t10-,11?/m1/s1

InChI Key

HWXLNBLDZNGYNK-NFJWQWPMSA-N

Isomeric SMILES

C1[C@@H]2CN2CC3=CC=CC=C31

Canonical SMILES

C1C2CN2CC3=CC=CC=C31

Origin of Product

United States

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